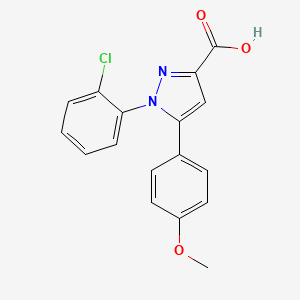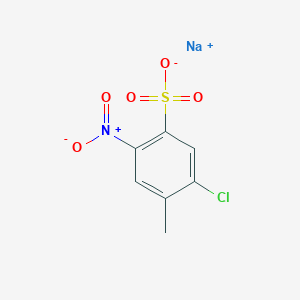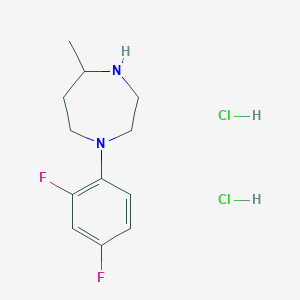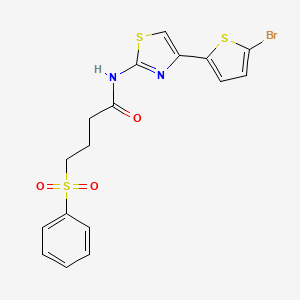
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide" is a complex molecule that appears to be related to the field of organic chemistry and medicinal chemistry. It is not directly mentioned in the provided papers, but the synthesis and reactions of similar compounds are discussed, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. In the first paper, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides is described. The process begins with the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by a nucleophilic substitution reaction to achieve the final compounds . Although the exact synthesis of "this compound" is not detailed, a similar approach could potentially be applied, involving the appropriate selection of starting materials and reaction conditions to incorporate the thiazole and thiophene moieties.
Molecular Structure Analysis
The molecular structure of compounds is typically confirmed by spectral and elemental analysis. In the first paper, the structural confirmation of the synthesized compounds was performed using these methods . For "this compound," similar analytical techniques would be employed to determine the structure, including NMR, IR, and possibly X-ray crystallography to elucidate the arrangement of the thiazole and thiophene groups in relation to the butanamide backbone.
Chemical Reactions Analysis
The second paper discusses the reactions of N-aryl-C-arylsulfonylformohydrazidoyl bromides with various nucleophiles to yield substitution products . This suggests that the compound , with a bromothiophene moiety, could potentially undergo nucleophilic substitution reactions, given the presence of a good leaving group (bromine). The reactivity of the compound would be influenced by the electron-withdrawing sulfonyl group and the electron-donating properties of the thiazole ring.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can be inferred. The presence of a bromine atom suggests that the compound may have significant molecular weight and may be less volatile. The sulfonyl and amide groups could confer the compound with the ability to engage in hydrogen bonding, affecting its solubility and boiling point. The compound's reactivity, stability, and solubility would be influenced by the nature of the substituents and the overall molecular architecture, which can be further explored through experimental studies.
Wissenschaftliche Forschungsanwendungen
Drug Design and Inhibition Studies
N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a related compound, showed activity in high-throughput screening for CDK2 inhibitors. Its structure was utilized in drug design, leading to the discovery of a potent and selective CDK2 inhibitor. This highlights the potential use of related compounds in structure-based drug design and as kinase inhibitors (Vulpetti et al., 2006).
Antimicrobial Activity
4-Methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds, which are structurally related, have been synthesized and shown to possess significant antibacterial and antifungal activities (Raval et al., 2012).
Synthesis and Catalysis
The synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles, including derivatives of 5-bromothiophene, demonstrates their potential in catalytic applications and materials science (Dawood et al., 2015).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S3/c18-15-9-8-14(25-15)13-11-24-17(19-13)20-16(21)7-4-10-26(22,23)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUIEPBGTHOARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)
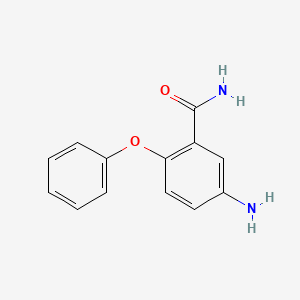

![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)
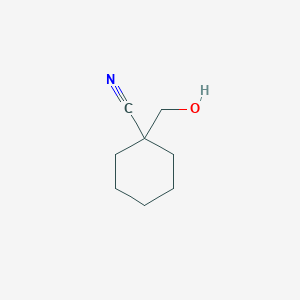

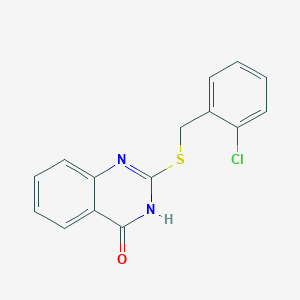
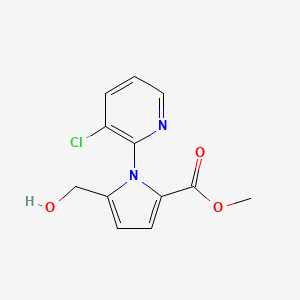
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)
